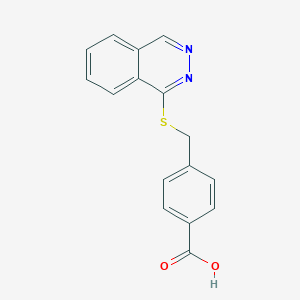![molecular formula C19H22N2O B366751 [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 431995-88-9](/img/structure/B366751.png)
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been found to have potential applications in a variety of fields, including medicine, materials science, and catalysis.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 1-(4-tert-butylbenzyl)-1H-benzimidazole with formaldehyde in the presence of a reducing agent to form the desired product.
Starting Materials
1-(4-tert-butylbenzyl)-1H-benzimidazole, formaldehyde, reducing agent
Reaction
Step 1: Dissolve 1-(4-tert-butylbenzyl)-1H-benzimidazole in a suitable solvent., Step 2: Add formaldehyde to the reaction mixture and stir for a period of time., Step 3: Add a reducing agent to the reaction mixture and stir for a period of time., Step 4: Isolate the desired product by filtration or other suitable means., Step 5: Purify the product by recrystallization or other suitable means.
Applications De Recherche Scientifique
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein associated with Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, this compound has been explored for its potential applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the inhibition of specific enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of glycogen synthase kinase-3β, a protein that is overactive in Alzheimer's disease. Additionally, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is overactive in cancer cells.
Effets Biochimiques Et Physiologiques
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease processes. Additionally, it has been found to reduce inflammation and improve mitochondrial function, both of which are important for overall cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its high purity and stability. Additionally, it has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Orientations Futures
There are several future directions for research on [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, it may have potential applications in cancer therapy and diabetes treatment. Furthermore, it may be explored for its potential applications in materials science and catalysis. Overall, [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound with significant potential for a variety of scientific research applications.
Propriétés
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-17-7-5-4-6-16(17)20-18(21)13-22/h4-11,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCHUHUERGLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

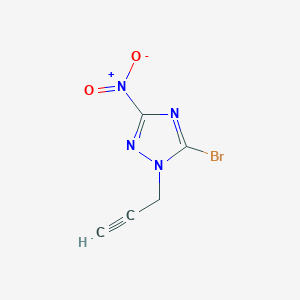
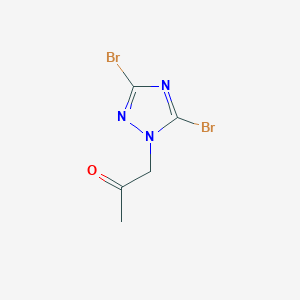
![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)
![2-{[3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B366689.png)
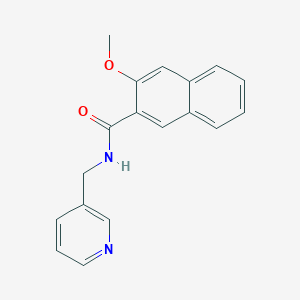
![2-fluoro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B366692.png)
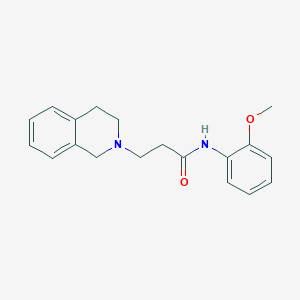
![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)
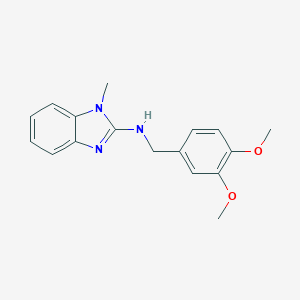
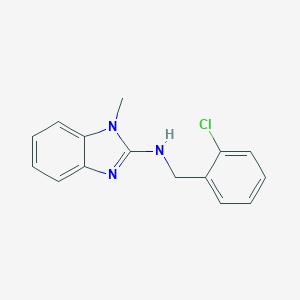
![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)
![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)
